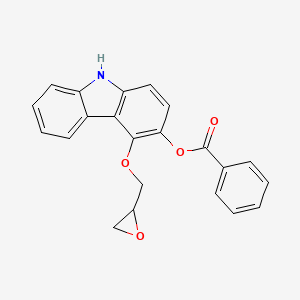
MANNOTRIOSE-(FUCOSYL-DI-(N-ACETYL-D-*GLUCOSAMINE))-B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B is a complex oligosaccharide that belongs to the family of N-glycans. It is characterized by the presence of three mannose residues linked to a core structure that includes fucose and N-acetyl-D-glucosamine units. This compound is often referred to as a core fucosylated oligomannose glycan and is commonly found in glycoproteins, particularly in the glycosylation sites of proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B typically involves the stepwise assembly of monosaccharide units using glycosylation reactions. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. The glycosylation reactions are then carried out using glycosyl donors and acceptors under the influence of catalysts such as Lewis acids or transition metal complexes. The final product is obtained after deprotection of the hydroxyl groups.
Industrial Production Methods
Industrial production of mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B often involves the use of enzymatic methods. Enzymes such as glycosyltransferases are employed to catalyze the transfer of sugar moieties to the growing oligosaccharide chain. This method is advantageous due to its high specificity and efficiency. The enzymes are typically derived from microbial sources and are used in bioreactors to produce the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the sugar residues can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under controlled conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a crucial role in the study of glycoprotein structure and function, particularly in the context of cell-cell recognition and signaling.
Medicine: Investigated for its potential in therapeutic applications, including as a biomarker for certain diseases and as a target for drug development.
Industry: Utilized in the production of glycoprotein-based biopharmaceuticals and in the development of diagnostic assays.
Mécanisme D'action
The mechanism of action of mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B involves its interaction with specific molecular targets such as lectins and glycosyltransferases. The compound binds to these proteins through its carbohydrate moieties, influencing various biological processes such as cell adhesion, immune response, and protein folding. The pathways involved include the modulation of glycoprotein function and the regulation of glycosylation patterns.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-A: Similar structure but with different glycosidic linkages.
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-C: Contains additional sugar residues.
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-D: Lacks certain functional groups present in compound B.
Uniqueness
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B is unique due to its specific glycosidic linkages and the presence of core fucosylation. This structural uniqueness imparts distinct biological properties, making it a valuable compound for studying glycoprotein interactions and functions.
Propriétés
Numéro CAS |
142561-43-1 |
|---|---|
Formule moléculaire |
C68H114N4O50 |
Poids moléculaire |
1787.638 |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C68H114N4O50/c1-16-34(86)44(96)49(101)63(107-16)105-14-22(85)53(35(87)21(6-73)69-17(2)81)116-60-31(70-18(3)82)41(93)56(29(13-80)112-60)119-66-52(104)57(120-68-59(48(100)39(91)26(10-77)111-68)122-62-33(72-20(5)84)43(95)55(28(12-79)114-62)118-65-51(103)46(98)37(89)24(8-75)109-65)40(92)30(115-66)15-106-67-58(47(99)38(90)25(9-76)110-67)121-61-32(71-19(4)83)42(94)54(27(11-78)113-61)117-64-50(102)45(97)36(88)23(7-74)108-64/h6,16,21-68,74-80,85-104H,7-15H2,1-5H3,(H,69,81)(H,70,82)(H,71,83)(H,72,84)/t16-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,46-,47-,48-,49-,50+,51+,52-,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67+,68-/m0/s1 |
Clé InChI |
RSHPVGDNLRQFMQ-CLSJKVETSA-N |
SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


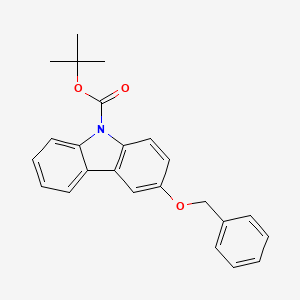

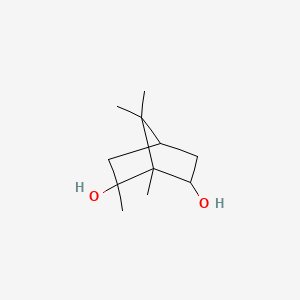
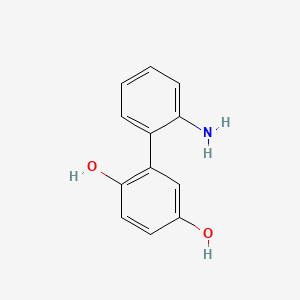
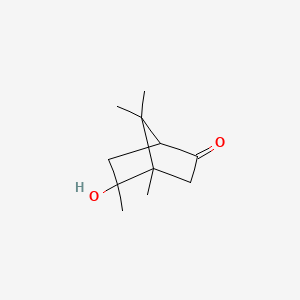
![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)
![5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584176.png)
